Cicloprolol, (R)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cicloprolol, ®-, also known as cycloprolol, is a β-adrenergic receptor antagonist (beta blocker) that was developed as an antihypertensive agent. Despite its promising pharmacological profile, it was never marketed. The compound is selective for the β1-adrenergic receptor and has weak partial agonist or intrinsic sympathomimetic activity .

Méthodes De Préparation

Cicloprolol can be synthesized starting from 4-benzyloxyphenol. The synthetic route involves several steps, including the protection of phenolic hydroxyl groups, etherification, and subsequent deprotection. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions

Analyse Des Réactions Chimiques

Cicloprolol undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are typically oxidized derivatives of the parent compound.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride. The products are usually reduced forms of cicloprolol.

Substitution: Nucleophilic substitution reactions can occur at the ether linkage or the aromatic ring.

Applications De Recherche Scientifique

Cicloprolol has been studied extensively in the context of cardiovascular diseases. It has shown potential in the treatment of heart failure due to its ability to modulate β1-adrenergic receptors. Additionally, cicloprolol has been used in research to understand the pharmacodynamics and pharmacokinetics of beta blockers . Its high intrinsic sympathomimetic activity makes it a valuable compound for studying the effects of partial agonists on cardiovascular function .

Mécanisme D'action

Cicloprolol exerts its effects by selectively binding to β1-adrenergic receptors, which are primarily located in the heart. By blocking these receptors, cicloprolol reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure. This mechanism helps in managing conditions like hypertension and heart failure . The molecular targets involved include the β1-adrenergic receptor, and the pathways affected are those related to sympathetic nervous system activity .

Comparaison Avec Des Composés Similaires

Cicloprolol is similar to other beta blockers such as betaxolol, xamoterol, and pindolol. it is unique due to its higher intrinsic sympathomimetic activity compared to many other beta blockers, though lower than xamoterol . This property makes cicloprolol particularly interesting for research into partial agonists. Other similar compounds include metoprolol, propranolol, and atenolol, which are also used to manage cardiovascular conditions .

Propriétés

Numéro CAS |

118107-95-2 |

|---|---|

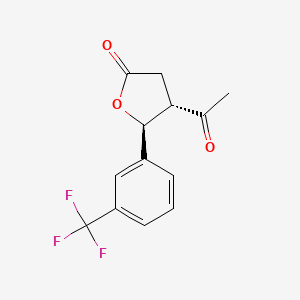

Formule moléculaire |

C18H29NO4 |

Poids moléculaire |

323.4 g/mol |

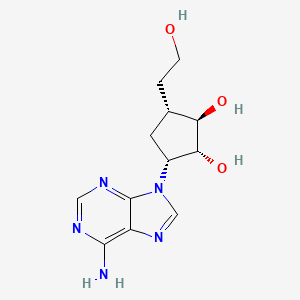

Nom IUPAC |

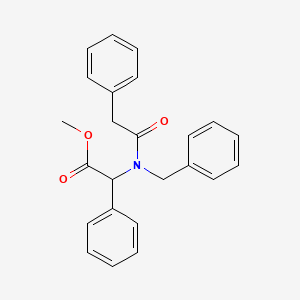

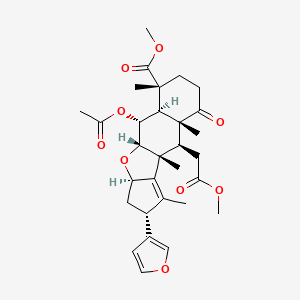

(2R)-1-[4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol |

InChI |

InChI=1S/C18H29NO4/c1-14(2)19-11-16(20)13-23-18-7-5-17(6-8-18)22-10-9-21-12-15-3-4-15/h5-8,14-16,19-20H,3-4,9-13H2,1-2H3/t16-/m1/s1 |

Clé InChI |

JNDJPKHYZWRRIS-MRXNPFEDSA-N |

SMILES isomérique |

CC(C)NC[C@H](COC1=CC=C(C=C1)OCCOCC2CC2)O |

SMILES canonique |

CC(C)NCC(COC1=CC=C(C=C1)OCCOCC2CC2)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide](/img/structure/B12786479.png)

![N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide](/img/structure/B12786516.png)